5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
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Description
5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.083. The purity is usually 95%.
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Scientific Research Applications
Convenient Synthesis Methods
Research indicates efficient pathways for preparing indole-2,3-diones, including 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione derivatives, through bromination reactions. For instance, indoles can be converted into dibromoindol-2-ones, serving as precursors to indole-2,3-diones, by reacting with N-bromosuccinimide in specific conditions, highlighting a convenient approach to these compounds (Parrick, Yahya, Ijaz, & Yizun, 1989).
Structural Characterization and Interactions
Structural characterization and analysis of similar bromo-indole derivatives have been conducted to understand their molecular interactions, crystal structures, and potential applications. For example, the study of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole revealed intricate intermolecular interactions and provided insights into its chemical stability and reactivity (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Antimicrobial Activity
Research on derivatives of indole-2,3-dione, including those with bromo substitutions, has shown potential antimicrobial and antifungal activities. A study on Schiff and Mannich bases of isatin (indole 2,3-dione) and its derivatives, including 5-bromo variants, demonstrated promising antimicrobial properties. These compounds were tested against a variety of pathogenic bacteria and fungi, showing significant activity in some cases, which could have implications for developing new antimicrobial agents (Pandeya, Sriram, Nath, & Clercq, 2000).
Properties
IUPAC Name |
5-bromo-1,7-dimethylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHRLYRIFOMYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.